molecular formula C17H14O5 B8342677 4-[4-(4-Methoxyphenoxy)phenyl]-4-oxobut-2-enoic acid CAS No. 88112-86-1

4-[4-(4-Methoxyphenoxy)phenyl]-4-oxobut-2-enoic acid

Cat. No. B8342677
CAS RN: 88112-86-1
M. Wt: 298.29 g/mol
InChI Key: FPESDSOBQCSYPM-UHFFFAOYSA-N
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Patent
US04472316

Procedure details

The procedure in Example 17(1) was followed, except that 6.00 g of 3-[4-(4-methoxyphenoxy)benzoyl]acrylic acid were used in place of 3-[4-(4-methylphenoxy)benzoyl]acrylic acid, to give 5.06 g of ethyl 3-[4-(4-methoxyphenoxy)benzoyl]-acrylate in the form of an oil.
Quantity
6 g
Type
reactant
Reaction Step One
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([CH:14]=[CH:15][C:16]([OH:18])=[O:17])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[CH3:23][C:24]1C=CC(OC2C=CC(C(C=CC(O)=O)=O)=CC=2)=CC=1>>[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([O:7][C:8]2[CH:20]=[CH:19][C:11]([C:12]([CH:14]=[CH:15][C:16]([O:18][CH2:23][CH3:24])=[O:17])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1
Step Two
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.